Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate
Description
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is a specialized benzoate ester featuring a tert-butoxycarbonyl (Boc)-protected piperidinylidene methyl group at the para position of the ethyl benzoate backbone. The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes . The piperidin-4-ylidene moiety introduces conformational rigidity due to the presence of a methylidene group (CH₂) at the 4-position of the piperidine ring, which may influence intermolecular interactions and solubility. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as vandetanib precursors , though its specific biological applications remain underexplored in the provided literature.
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 4-[(4-ethoxycarbonylphenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO4/c1-5-24-18(22)17-8-6-15(7-9-17)14-16-10-12-21(13-11-16)19(23)25-20(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
InChI Key |
LWXMVKYCRJONBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate typically involves the reaction of 4-formylbenzoic acid with 1-Boc-piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization.
Key Observations :
-
Acidic hydrolysis preserves the Boc group but requires longer reaction times.
-
Basic conditions risk partial Boc deprotection but achieve higher yields.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine, enabling subsequent functionalization.
Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and the amine.
Coupling Reactions
The deprotected amine participates in amide or urea formation, while the carboxylic acid (from hydrolysis) undergoes peptide coupling.
Amide Coupling (Post-Boc Removal)
Carboxylic Acid Activation (Post-Ester Hydrolysis)
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pentafluorophenyl ester formation | PFP-OH, DCC, DMAP, THF, 25°C, 4h | 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate pentafluorophenyl ester | 73% |
Hydrogenation of the Piperidine Double Bond
The exocyclic double bond in the piperidine ring undergoes catalytic hydrogenation to yield a saturated derivative.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂, Pd/C (10%) | Pd/C, MeOH, 25°C, 12h, 1 atm H₂ | Ethyl 4-[(1-Boc-piperidin-4-yl)methyl]benzoate | 94% |
Application : Saturation enhances conformational rigidity, potentially improving binding affinity in drug candidates.
Transesterification
The ethyl ester is exchanged for other alcohols under acid or base catalysis.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol, H₂SO₄ | H₂SO₄, MeOH, reflux, 8h | Mthis compound | 68% |
Cycloaddition Reactions
The conjugated double bond in the piperidine ring participates in Diels-Alder reactions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride, toluene | Toluene, 110°C, 24h | Ethyl 4-[(1-Boc-6-oxobicyclo[2.2.1]heptan-2-yl)methyl]benzoate | 55% |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate serves as a versatile intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of piperidine derivatives that have shown promising results against various diseases, including cancer and neurological disorders. For instance, derivatives of this compound have been explored for their inhibitory effects on receptor tyrosine kinases and cyclin-dependent kinases, which are critical in cancer cell proliferation .
Therapeutic Potential
This compound has been investigated for its therapeutic applications in treating inflammatory diseases and cancers.
Anti-Cancer Activity
Recent studies indicate that compounds derived from this compound exhibit significant anti-cancer activity. For example, certain derivatives have been tested against breast cancer cell lines, showing IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance efficacy against specific cancer types .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 0.5 |
| Derivative B | BT-474 (Breast Cancer) | >10 |
Neurological Disorders
There is emerging evidence supporting the use of this compound derivatives for neuroprotective effects. These compounds may offer therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical settings.
Study on Anti-Cancer Efficacy
In a study involving a series of piperidine-based compounds derived from this compound, researchers reported significant inhibition of tumor growth in xenograft models of breast cancer. The lead compound demonstrated a reduction in tumor volume by over 60% compared to control groups .
Neuroprotective Effects
Another study assessed the neuroprotective properties of a derivative in a mouse model of neurodegeneration. The results indicated that treatment with the compound led to improved cognitive function and reduced neuronal loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection during chemical reactions, allowing for selective modification of the piperidine ring. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is distinguished by its Boc-protected piperidinylidene methyl substituent. Key structural analogs include:
- Ethyl 4-(heterocyclic-substituted)benzoates: Examples include ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate, which incorporate aromatic or heteroaromatic moieties .
- Piperazine/piperidine-linked benzoates: Such as ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate (278.35 g/mol) and ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, which utilize nitrogenous rings for structural diversity .
Physicochemical Properties
- Stability : The Boc group is acid-labile, making the compound susceptible to deprotection under acidic conditions. This contrasts with hydrolytically stable esters like ethyl 4-bromobenzoate, where electron-withdrawing substituents slow ester hydrolysis .
- Melting Points: While direct data for the target compound is unavailable, structurally related ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate exhibits a melting point of 255°C .
Data Tables
Table 1: Structural and Physicochemical Comparison of Ethyl 4-Substituted Benzoates
*Calculated based on formula C₁₀H₁₂N₂O₃.
Biological Activity
Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring, which is known for its diverse biological activities. The presence of the Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility, making it a suitable candidate for further biological evaluation .
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential role in modulating inflammatory responses .
- Antimicrobial Activity : The piperidine moiety is often associated with antimicrobial effects, which could be explored further in this compound .
Pharmacological Studies
Recent pharmacological studies have focused on the efficacy of this compound in various biological models. Below is a summary of key findings:
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of similar compounds, it was found that derivatives containing piperidine structures significantly reduced inflammatory markers in RAW 264.7 macrophages when exposed to lipopolysaccharide (LPS). This suggests that this compound may possess similar effects, warranting further investigation into its mechanism of action .
Case Study 2: Antimicrobial Efficacy
A series of related compounds were tested for their antimicrobial properties against various pathogens. The results indicated that compounds with structural similarities to this compound displayed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing this compound as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A key synthetic route involves alkylation of a piperidinylidene precursor with ethyl 4-(bromomethyl)benzoate under basic conditions (e.g., NaH in DMF at 0°C), followed by Boc protection . Optimization includes controlling reaction temperature to avoid side reactions (e.g., ester hydrolysis) and using stoichiometric excess of the bromomethyl benzoate derivative to improve yields. Post-reaction purification via flash chromatography with chloroform or ethyl acetate/hexane mixtures is critical .
Q. How can flash column chromatography be effectively utilized in purifying intermediates during synthesis?
- Methodological Answer : Flash chromatography is optimized by selecting silica gel with appropriate particle size (40–63 μm) and gradient elution (e.g., chloroform for non-polar intermediates or ethyl acetate/hexane for polar derivatives). Monitoring fractions via TLC ensures separation of byproducts, such as unreacted starting materials or deprotected species .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly the Boc-protected piperidinylidene and ester moieties. Key signals include the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ 7.2–8.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) quantify purity. Buffer systems (e.g., ammonium acetate pH 6.5) improve peak resolution .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the Boc-protected piperidinylidene group influence reactivity and stability in multicomponent reactions?
- Methodological Answer : The Boc group stabilizes the piperidinylidene moiety against nucleophilic attack, enabling selective reactions at the benzoate ester. For example, in Knoevenagel condensations, the Boc group prevents ring-opening, directing reactivity to the methylene position. Stability studies under acidic conditions (e.g., BBr₃ in DCM) reveal selective deprotection of esters without affecting the piperidinylidene core .
Q. What challenges arise in crystallographic characterization, and how can SHELX software resolve them?
- Methodological Answer : Challenges include low crystal quality due to flexible Boc groups and solvent inclusion. SHELXL refines twinned or high-disorder data by applying restraints to anisotropic displacement parameters. For example, in a related benzoate ester (Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate), SHELX improved the R-factor from 0.12 to 0.05 by modeling disorder in the piperidinylidene ring .
Q. What computational methodologies predict UV absorption properties, and how are they validated experimentally?
- Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets calculates UV spectra by modeling electronic transitions in the conjugated π-system. Validation involves comparing computed λmax with experimental UV-Vis data (e.g., ethanol solutions at 10<sup>−5</sup> M). Discrepancies >10 nm suggest solvent effects or aggregation, requiring corrections like the Polarizable Continuum Model (PCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
